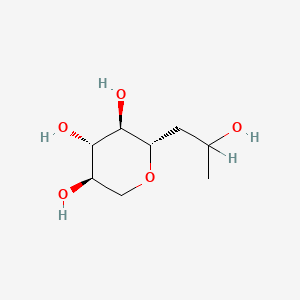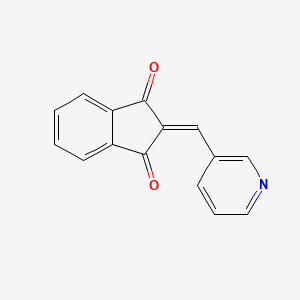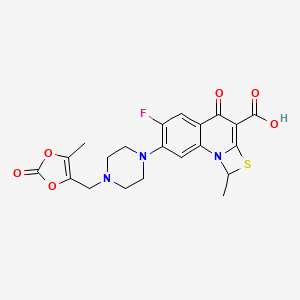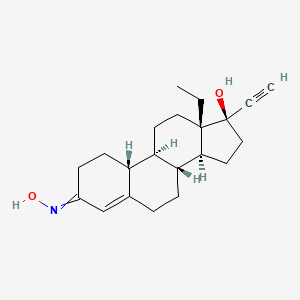
ノレチゲストロン
説明
Norelgestromin, also known as norelgestromine, is a progestin medication used as a method of birth control for women . It is used in combination with an estrogen and is not available alone . The medication is available as a transdermal patch that is applied to the skin .
Molecular Structure Analysis
Norelgestromin has a molecular formula of C21H29NO2 . Its molecular weight is 327.468 g/mol . The structure of Norelgestromin includes several functional groups, including an oxime and an ethynyl group .Chemical Reactions Analysis
Norelgestromin undergoes various chemical reactions in the body. It is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . The major metabolite of Norelgestromin is Levonorgestrel .科学的研究の応用
避妊
ノレチゲストロンは主に避妊に使用されます . 経皮パッチの適用後、女性に起こる黄体ホルモン活性に責任を持つ活性プロゲステロンです . これは、性腺刺激ホルモンの抑制、排卵の抑制、および子宮内膜への変化の誘導によって作用し、着床の可能性を低下させます .
閉経期のホルモン療法
ノレチゲストロンは、閉経期のホルモン療法にも使用されます . 経皮的に、またはエチニルエストラジオールとの組み合わせで膣環として投与することができます . これは、閉経に伴う症状の管理に役立ちます。
多嚢胞性卵巣症候群の治療
ノレチゲストロンは、エチニルエストラジオールとの組み合わせで、多嚢胞性卵巣症候群の管理に使用されます . この状態は、ホルモンの不均衡と代謝の問題によって特徴付けられており、女性の健康と外見に影響を与える可能性があります。
潜在的な乳がん治療
ノレチゲストロンは、エストロンスルファターゼに対する阻害効果があるため、乳がん治療に使用される可能性があります . エストロンスルファターゼは、妊娠中に硫酸化されたステロイド前駆体をエストロゲンに変換します . この酵素を阻害することにより、ノレチゲストロンは、特定の種類の乳がん細胞の増殖を促進する可能性のあるホルモンであるエストロゲンのレベルを低下させる可能性があります .
COVID-19治療
最近の研究では、ノレチゲストロンは、エチニルエストラジオールとの組み合わせで、中程度から重度のCOVID-19患者に対する安全で効果的な治療法となる可能性があることが示されています . SARS-CoV-2によって引き起こされるこの病気は、依然として世界的なパンデミックとみなされています。 エストロゲンやプロゲステロン化合物などの免疫調節剤を含む経皮パッチ(TP)は、アクセスしやすく、比較的安全なため、COVID-19治療の現実的な選択肢となる可能性があります .
免疫調節
ノレチゲストロンは、エチニルエストラジオールとの組み合わせで、免疫調節効果があることが判明しています . これは、免疫系に関わる状態の治療のための潜在的な候補となります .
作用機序
Target of Action
Norelgestromin is a synthetic progestin, a type of hormone that mimics the effects of progesterone in the body . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .
Mode of Action
Norelgestromin, as an agonist of the progesterone receptor, exerts its contraceptive effects by inhibiting ovulation, thickening the cervical mucus to prevent sperm penetration, and altering the endometrium to make it less receptive to implantation . It also inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy .
Biochemical Pathways
Norelgestromin affects several biochemical pathways. It suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation, and thickens the cervical mucus, impeding sperm swimming into the uterus .
Pharmacokinetics
Norelgestromin exhibits typical ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is metabolized in the liver through oxime to ketone reaction, hydroxylation, and conjugation . The metabolites, including Levonorgestrel, are excreted in urine and feces . The elimination half-life of Norelgestromin is between 17–37 hours .
Result of Action
The molecular and cellular effects of Norelgestromin’s action primarily involve the suppression of ovulation and changes in the cervical mucus and endometrium . These changes reduce the likelihood of sperm reaching the egg and prevent the implantation of a fertilized egg in the uterus, thereby preventing pregnancy .
Action Environment
While specific environmental factors influencing Norelgestromin’s action are not well-documented, it’s known that various factors can impact the efficacy of hormonal contraceptives. These can include body weight, metabolic rate, and interactions with other medications. It’s also worth noting that Norelgestromin is delivered via a transdermal patch, so factors such as skin condition and patch placement can influence the drug’s absorption and efficacy .
生化学分析
Biochemical Properties
Norelgestromin is a synthetic progestogen, acting as an agonist of the progesterone receptor . It has very weak androgenic activity and no other significant hormonal activity . Norelgestromin interacts with the progesterone receptor, which is a protein that plays a crucial role in the regulation of the menstrual cycle and pregnancy .
Cellular Effects
Norelgestromin, in combination with ethinyl estradiol, inhibits ovulation by suppressing gonadotropins . It also induces changes to the endometrium, decreasing the chances of implantation, and thickens the cervical mucus, impeding sperm from reaching the uterus .
Molecular Mechanism
The primary mechanism of action of Norelgestromin involves the inhibition of estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen during pregnancy . This suppression of follicular development and induction of changes to the endometrium contribute to its contraceptive effects .
Temporal Effects in Laboratory Settings
It is known that Norelgestromin has an elimination half-life of 17–37 hours , indicating its effects may persist for this duration in the body.
Metabolic Pathways
Norelgestromin is metabolized in the liver through an oxime to ketone reaction, hydroxylation, and conjugation . Its primary metabolite is Levonorgestrel .
Transport and Distribution
Norelgestromin is administered via a transdermal patch, allowing it to be absorbed through the skin and into the bloodstream . It is then distributed throughout the body, where it exerts its effects primarily on the reproductive system .
Subcellular Localization
As a steroid hormone, it is likely to diffuse across the cell membrane and bind to intracellular progesterone receptors .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Norelgestromin can be achieved through a six-step process starting from estrone.", "Starting Materials": [ "Estrone", "Methanesulfonic acid", "Dimethylformamide", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Estrone is first reacted with methanesulfonic acid and dimethylformamide to form a cyclic enol ether intermediate.", "This intermediate is then treated with sodium hydride and methyl iodide to form a methylated product.", "Next, the product is reduced with sodium borohydride to form a diol intermediate.", "The diol is then treated with acetic acid and sodium acetate to form an acetate ester intermediate.", "This intermediate is then treated with sodium hydroxide to form the final product, Norelgestromin.", "The product is then purified using hydrochloric acid to obtain the final pure compound." ] } | |
| Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. | |
| 53016-31-2 | |
分子式 |
C21H29NO2 |
分子量 |
327.5 g/mol |
IUPAC名 |
(13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |
InChIキー |
ISHXLNHNDMZNMC-AYSFWYFTSA-N |
異性体SMILES |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC(=NO)CCC34 |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
正規SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
外観 |
Solid powder |
| 53016-31-2 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
17-deacetylnorgestimate 18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, oxime, (17alpha)- levonorgestrel oxime levonorgestrel oxime, (3E,17alpha)-isomer levonorgestrel oxime, (3Z,17alpha)-isomer LNGO norelgestromin progestin norelgestromin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norelgestromin exert its contraceptive effect?
A1: Norelgestromin, similar to other progestins used in hormonal contraceptives, primarily acts by suppressing ovulation. [, ] It achieves this by inhibiting the release of gonadotropins, which are hormones crucial for follicular development and ovulation. [] Additionally, norelgestromin alters the cervical mucus, increasing its viscosity and making it less penetrable by sperm. [] It also induces changes in the endometrium, reducing the likelihood of embryo implantation. []
Q2: Does norelgestromin interact with the androgen receptor?
A2: Research suggests that norelgestromin exhibits weak androgen-like properties, indicating a potential interaction with the androgen receptor, albeit significantly weaker than natural androgens. [] This interaction has been observed in in vitro studies using breast cancer cell lines. []
Q3: How do the effects of norelgestromin on the endometrium differ between normal and cancerous tissues?
A3: While norelgestromin's impact on the endometrium aids contraception, its metabolite, norethisterone, exhibits distinct effects on normal and cancerous breast tissues. Research suggests that natural progesterone converts primarily to 4-ene derivatives in normal breast tissue, while in tumor tissue, it favors conversion to 5α-pregnane derivatives. [] This difference in metabolic pathways might contribute to the understanding of breast carcinogenesis.
Q4: How is norelgestromin absorbed and metabolized in the body?
A4: Norelgestromin is the primary active metabolite of norgestimate. [, , ] When administered transdermally, norelgestromin bypasses first-pass liver metabolism, resulting in different pharmacokinetic profiles compared to oral administration. [, ] Studies have shown that transdermal norelgestromin achieves therapeutic levels in the serum, remaining within the reference ranges throughout the 7-day wear period of the patch. []
Q5: Does the site of transdermal patch application influence norelgestromin absorption?
A5: Research indicates that while serum concentrations of norelgestromin remain within therapeutic ranges regardless of the application site (abdomen, buttock, arm, or torso), absorption from the abdomen tends to be approximately 20% lower compared to other sites. []
Q6: How does the pharmacokinetic profile of transdermally administered norelgestromin compare to oral administration?
A6: Transdermal administration of norelgestromin, as opposed to oral, leads to distinct pharmacokinetic profiles. Oral administration results in peaks and troughs in norelgestromin and ethinyl estradiol concentrations. [] In contrast, transdermal delivery via a patch yields a more consistent release, achieving steady-state levels after the initial application. [, ] While norelgestromin exposure remains similar between the two routes, the patch results in higher ethinyl estradiol exposure. []
Q7: What is the efficacy of norelgestromin-containing transdermal patches as a contraceptive method?
A8: Large-scale clinical trials have demonstrated that transdermal norelgestromin/ethinyl estradiol patches provide contraceptive efficacy comparable to traditional oral contraceptives containing ethinyl estradiol combined with levonorgestrel or desogestrel. [] The failure rate with typical use is reported to be around 0.88 pregnancies per 100 woman-years. []
Q8: How does patient compliance compare between the norelgestromin patch and oral contraceptives?
A9: Studies have consistently shown higher compliance rates among women using the norelgestromin/ethinyl estradiol transdermal patch compared to those using oral contraceptives. [, , ] This improved compliance is attributed to the convenience of weekly patch application, eliminating the need for daily pill-taking. [, ]
Q9: Does the contraceptive patch affect bone mineral density?
A10: A study comparing the norelgestromin/ethinyl estradiol transdermal patch to the etonogestrel/ethinyl estradiol vaginal ring found that both methods positively influence bone turnover in young women, with no significant difference in their effects on bone mineral density. [] Both methods led to a reduction in urinary pyridinoline and deoxypyridinoline levels, markers of bone resorption. []
Q10: Are there any ongoing developments in transdermal contraceptive technology?
A13: Recent research focuses on developing new transdermal contraceptive patches with potentially improved profiles. A newer patch containing gestodene and ethinyl estradiol has been introduced in Europe. [] Another patch under development incorporates levonorgestrel and ethinyl estradiol. [] These advancements aim to address some limitations of existing patches and offer more diverse options for women.
Q11: What are the potential implications of norelgestromin's weak androgenic activity in clinical use?
A14: The weak androgenic activity of norelgestromin, as observed in in vitro studies, [] requires further investigation to fully understand its clinical implications, especially concerning long-term effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


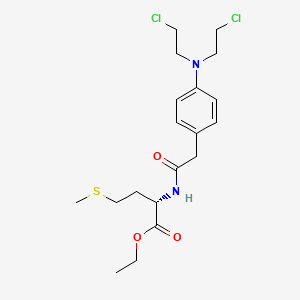
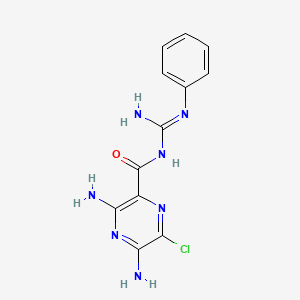
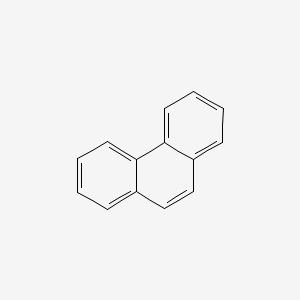
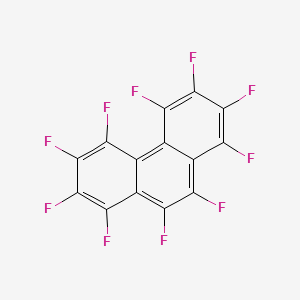
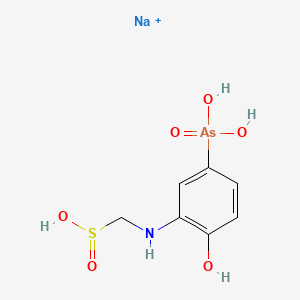
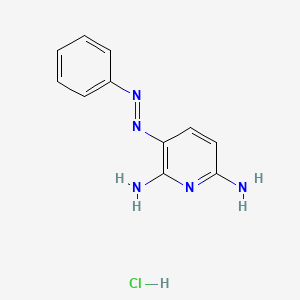


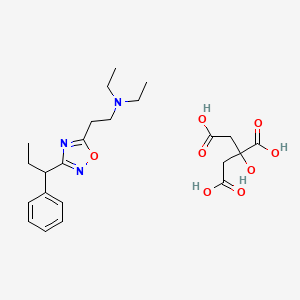
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
